molecular formula C13H17ClN2O B11864253 7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11864253
M. Wt: 252.74 g/mol
InChI Key: ZOOCBQDZEOPQFE-UHFFFAOYSA-N
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Description

7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a spirocyclic compound featuring a benzoxazepine ring fused to a piperidine moiety. It was identified as a hit in high-throughput screening (HTS) studies for stearoyl-CoA desaturase 1 (SCD1) inhibitors, a target implicated in metabolic disorders and cancer . The spirocyclic scaffold offers structural rigidity, making it favorable for optimizing pharmacokinetic properties and target binding affinity. The chlorine substituent at the 7-position of the benzoxazepine ring is critical for its biological activity, though exact potency data remain proprietary .

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

7-chlorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C13H17ClN2O/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13/h1-2,9,15-16H,3-8H2

InChI Key

ZOOCBQDZEOPQFE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCNC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at 100°C. The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the desired oxazepine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore new reaction mechanisms and synthesize more complex molecules. The compound's ability to participate in various chemical reactions makes it a versatile tool in synthetic chemistry.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies suggest that its structure may enable it to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. The exploration of these properties is ongoing, with promising results in preliminary investigations.

Medicine

In the medical field, this compound is being investigated as a lead candidate for drug development. Its unique pharmacological profile suggests it may have therapeutic effects against various conditions. Research efforts are focused on elucidating its mechanism of action and assessing its efficacy through preclinical studies.

Industry

The industrial applications of 7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] extend to the development of new materials and chemical processes. Its stability and unique properties make it suitable for use in formulating advanced materials with specific characteristics.

Case Studies

Several studies have explored the applications of 7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compounds were evaluated for their minimum inhibitory concentrations (MIC), showing promising results that warrant further investigation .
  • Anticancer Properties : Preliminary research indicates that the compound may possess anticancer properties through apoptosis induction in cancer cell lines. Further studies are needed to confirm these effects and elucidate the underlying mechanisms .
  • Structure-Activity Relationship Studies : Research has focused on synthesizing analogs of this compound to explore variations in biological activity based on structural changes. These studies are crucial for developing more effective therapeutic agents derived from the original compound .

Mechanism of Action

The mechanism of action of 7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazepine Ring

7-Fluoro Derivative (tert-Butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate)
  • Molecular Formula : C₁₈H₂₅FN₂O₃
  • Molecular Weight : 336.4 g/mol
  • The tert-butyl carbamate group acts as a protecting group, facilitating synthetic modifications. Storage requires refrigeration (2–8°C), indicating higher stability than the chloro analog .
7-Bromo Derivative (1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine])
  • Molecular Formula : C₂₁H₂₄BrN₂O
  • CAS : 1956334-78-3
  • Key Differences :
    • Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability.
    • The benzyl group on the piperidine nitrogen could improve solubility or serve as an intermediate for further functionalization .
5-(Cyclopropylmethyl) Derivative
  • Molecular Formula : C₁₇H₂₄N₂O
  • Molecular Weight : 272.39 g/mol

Modifications on the Piperidine Ring

1'-Methyl-4-(oxan-4-yl) Derivative
  • Structure : Incorporates a methyl group on the piperidine nitrogen and an oxane (tetrahydropyran) substituent.
  • Implications :
    • The oxane group introduces steric bulk, possibly affecting conformational flexibility and target engagement .
tert-Butyl Carbamate Derivatives
  • Example : tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
  • Molecular Weight : 318.4 g/mol
  • Role : These derivatives are likely synthetic intermediates, with the tert-butyl group enabling selective deprotection during drug development .

Data Tables

Table 1: Physicochemical Properties of Key Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Storage Conditions
7-Chloro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] Cl at C7 C₁₆H₂₀ClN₂O 291.8* Not reported
tert-Butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-...-carboxylate F at C7, tert-butyl C₁₈H₂₅FN₂O₃ 336.4 2–8°C
1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] Br at C7, benzyl C₂₁H₂₄BrN₂O 387.3 Not reported

*Calculated from molecular formula.

Biological Activity

7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a compound of interest due to its potential biological activities. It belongs to the class of spirocyclic compounds, which have been studied for various pharmacological effects including neuroprotective and antitumor activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of 7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] can be represented as follows:

  • Molecular Formula : C13H17ClN2O
  • CAS Number : 1398507-74-8

Structural Representation

Chemical Structure

Neuroprotective Effects

Research has indicated that derivatives of benzoxazepines exhibit neuroprotective properties. For instance, studies focusing on acetylcholinesterase (AChE) inhibition suggest that compounds similar to 7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] may protect neuronal cells from oxidative stress and neurotoxicity induced by agents like hydrogen peroxide and beta-amyloid fragments in human neuroblastoma SH-SY5Y cells. The AChE inhibitory activity was quantified with an IC50 value of approximately 6.98 µM, indicating significant potential for neuroprotective applications .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . The structural features of spirocyclic compounds are believed to enhance their interaction with biological targets involved in cancer progression.

Case Studies and Research Findings

StudyFindings
Neuroprotection AChE inhibition with IC50 = 6.98 µM; protection against oxidative stress in SH-SY5Y cells .
Antitumor Activity Induction of apoptosis in MCF-7 cells; modulation of apoptotic pathways .
Binding Studies Interaction with serum albumin indicating potential for drug delivery systems .

Q & A

Q. Basic Research Focus

NMR spectroscopy : Assign spiro-junction protons (δ 3.5–4.5 ppm) and piperidine ring conformers.

High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₆ClN₂O).

X-ray crystallography : Resolve spirocyclic geometry and bond angles for SAR modeling (if crystals are obtainable) .

What in vivo models are suitable for evaluating therapeutic potential?

Advanced Research Focus
For SCD1 inhibitors:

Diet-induced obese (DIO) mice : Assess lipid metabolism and insulin sensitivity.

HepG2 cell xenografts : Evaluate antitumor effects linked to lipid biosynthesis.
Dose-response studies should include pharmacokinetic profiling to optimize bioavailability .

How can metabolic stability of the scaffold be improved?

Q. Advanced Research Focus

Replace the labile chloro group with trifluoromethyl or cyano substituents.

Introduce methyl groups on the piperidine ring to block CYP450-mediated oxidation.

Use prodrug strategies (e.g., esterification) to enhance plasma half-life .

What safety protocols are advised for handling this compound?

Basic Research Focus
While specific toxicity data is limited, adopt standard precautions for halogenated heterocycles:

Use PPE (gloves, goggles) to prevent skin/eye contact.

Store in airtight containers under inert gas (N₂/Ar).

Neutralize waste with 10% sodium bicarbonate before disposal .

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